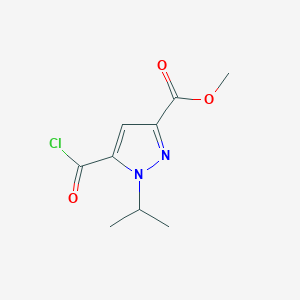
Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CIPC and is widely used as a herbicide and fungicide in agriculture. However, recent studies have shown that CIPC has several other potential applications in scientific research.
Mécanisme D'action
The mechanism of action of CIPC is not fully understood. However, studies have shown that CIPC can inhibit the activity of enzymes that are involved in various cellular processes. This inhibition can lead to the disruption of cellular functions and ultimately, cell death.
Biochemical and Physiological Effects:
CIPC has several biochemical and physiological effects on cells. Studies have shown that CIPC can induce oxidative stress in cells, which can lead to DNA damage and ultimately, cell death. Additionally, CIPC has been shown to affect the expression of genes that are involved in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CIPC in lab experiments is its relatively low cost and easy synthesis method. Additionally, CIPC has a wide range of potential applications in various fields. However, one of the main limitations of using CIPC in lab experiments is its potential toxicity. CIPC can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of CIPC in scientific research. One potential direction is the development of new cancer therapies based on the cytotoxic effects of CIPC. Additionally, CIPC could be used in the development of new drugs for the treatment of other diseases, such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential applications of CIPC in scientific research.
Méthodes De Synthèse
The synthesis of CIPC involves the reaction of 3,5-dimethylpyrazole with ethyl chloroformate and isopropylamine. The resulting compound is then methylated using dimethyl sulfate to obtain CIPC. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
CIPC has several potential applications in scientific research. One of the most promising applications of CIPC is in the field of cancer research. Studies have shown that CIPC has cytotoxic effects on cancer cells and can induce apoptosis in these cells. This makes CIPC a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
methyl 5-carbonochloridoyl-1-propan-2-ylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-5(2)12-7(8(10)13)4-6(11-12)9(14)15-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWQNAFXCPQUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(=O)OC)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,10,15,20,25,30,35-Heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;propan-1-ol](/img/structure/B2473086.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2473089.png)

![1-Ethylsulfanyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2473092.png)





![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2473100.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzofuran-2-carboxamide](/img/structure/B2473104.png)